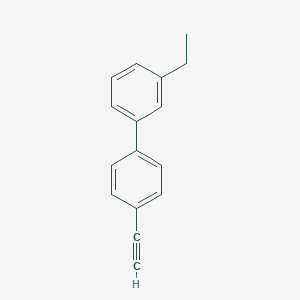

3-Ethyl-4'-ethynyl-1,1'-biphenyl

Description

Contextualization of Biphenyl (B1667301) Scaffolds in Modern Chemical Research

Biphenyls, consisting of two interconnected phenyl rings, are a cornerstone in many areas of chemical science. Their rigid, yet conformationally flexible, structure is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. nih.govsigmaaldrich.com The biphenyl moiety can influence a drug's ability to bind to target proteins, its solubility, and its metabolic stability. libretexts.org

Beyond pharmaceuticals, biphenyl derivatives are integral to materials science. They are used as key intermediates in the production of polymers, dyes, and liquid crystals. libretexts.org The extended π-conjugation across the two rings makes them suitable for applications in organic light-emitting diodes (OLEDs) and as organic semiconductors. nih.gov The synthesis of these scaffolds has a long history, with modern methods like the Suzuki-Miyaura coupling reaction enabling the efficient creation of a diverse range of substituted biphenyls. libretexts.org

Significance of Ethynyl (B1212043) and Alkyl Functionalization on Biphenyl Systems

The specific properties of a biphenyl derivative are dictated by its substituents. The functionalization of the biphenyl core with ethynyl and alkyl groups, as seen in 3-Ethyl-4'-ethynyl-1,1'-biphenyl, imparts specific characteristics.

The ethynyl group (a terminal alkyne) is particularly valuable. Its linear geometry and high reactivity make it a versatile handle for further chemical transformations. Terminal alkynes are key participants in powerful coupling reactions, such as the Sonogashira coupling, and are fundamental to "click chemistry." This allows for the straightforward linkage of the biphenyl unit to other molecules, forming more complex architectures. chemicalbook.comchemscene.com The ethynyl group also extends the π-conjugated system of the biphenyl, which can influence the molecule's electronic and photophysical properties, a feature exploited in materials science. chemicalbook.com

The alkyl group , in this case, an ethyl group, primarily influences the molecule's physical properties. Alkyl chains can enhance solubility in organic solvents and affect the molecule's packing in the solid state, which is relevant for applications in liquid crystals and other ordered materials. chemicalbook.com The position of the alkyl group is also crucial. In this compound, the ethyl group is at the meta position. This placement, as opposed to the more common para position, can disrupt symmetry and influence the rotational barrier (atropisomerism) between the two phenyl rings, potentially leading to unique stereochemical outcomes. sigmaaldrich.com

Overview of Research Trajectories for Biphenyl Derivatives with Terminal Alkynes

Research involving biphenyl derivatives featuring terminal alkynes is advancing in several key directions. These molecules serve as essential building blocks for a variety of functional materials and complex organic structures.

One major trajectory is their use in the synthesis of conjugated polymers and macrocycles . The ability of the alkyne to undergo coupling reactions allows for the creation of long, rigid-rod polymers and large ring systems (macrocycles) with defined electronic properties. chemicalbook.comsigmaaldrich.com These materials are investigated for their potential in electronics, such as in organic photovoltaics and sensors.

Another significant area is their application in bioconjugation and medicinal chemistry . The reactivity of the terminal alkyne in catalyst-free "click" reactions makes it an ideal tool for attaching biphenyl-based probes to biological molecules like proteins or nucleic acids. chemscene.com Recently, biphenyl derivatives have been explored as fluorescent probes for detecting specific DNA structures.

Furthermore, the versatility of the terminal alkyne allows for its conversion into other functional groups, making these biphenyls valuable synthetic intermediates . chemicalbook.com This adaptability ensures their continued importance in the development of novel organic compounds with tailored properties for a wide range of applications.

Compound Data Tables

Table 1: Properties of Related Biphenyl Compounds This table includes data for the parent compound 4-Ethynylbiphenyl and the isomeric 4-Ethyl-4'-ethynyl-1,1'-biphenyl.

| Property | 4-Ethynylbiphenyl | 4-Ethyl-4'-ethynyl-1,1'-biphenyl nih.gov |

| CAS Number | 29079-00-3 | 477587-89-6 |

| Molecular Formula | C₁₄H₁₀ | C₁₆H₁₄ |

| Molecular Weight | 178.23 g/mol | 206.28 g/mol |

| Melting Point | 88-91 °C | Not available |

| Appearance | Solid | Solid, Semi-solid, or liquid sigmaaldrich.com |

Table 2: Properties of Synthetic Precursors This table shows data for potential starting materials that could be used in a Suzuki-Miyaura coupling to synthesize the target compound.

| Property | 4-Ethynylphenylboronic acid | 3-Bromo-1-ethylbenzene |

| Function | Source of ethynyl-phenyl ring | Source of 3-ethyl-phenyl ring |

| Molecular Formula | C₈H₇BO₂ | C₈H₉Br |

| Molecular Weight | 145.95 g/mol | 185.06 g/mol |

| Melting Point | 163-168 °C | -60.6 °C |

| Boiling Point | Not available | 198-199 °C |

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-3-(4-ethynylphenyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-3-13-8-10-15(11-9-13)16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZFDBQXOETVDIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Ethyl 4 Ethynyl 1,1 Biphenyl and Its Derivatives

Established Cross-Coupling Approaches to Ethynylbiphenyl Structures

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. For the construction of ethynylbiphenyl structures, the Sonogashira coupling has emerged as a particularly effective and widely used method.

Sonogashira Coupling Reactions: Principles and Applications for Ethynylbiphenyl Structures.numberanalytics.comwikipedia.orgacs.orgorganic-chemistry.org

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a mild base. wikipedia.orgnih.gov The reaction proceeds under mild conditions, often at room temperature and in aqueous media, making it suitable for the synthesis of complex molecules. wikipedia.org

The catalytic cycle of the Sonogashira coupling involves two interconnected cycles: a palladium cycle and a copper cycle. wikipedia.org In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl halide. numberanalytics.com Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. nih.gov This copper acetylide then undergoes transmetalation with the palladium(II) complex. numberanalytics.com The final step is reductive elimination from the resulting palladium(II) intermediate to yield the ethynylbiphenyl product and regenerate the Pd(0) catalyst. numberanalytics.com

The versatility of the Sonogashira coupling has led to its widespread application in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials. wikipedia.org For the synthesis of 3-Ethyl-4'-ethynyl-1,1'-biphenyl, this reaction would involve the coupling of an appropriately substituted aryl halide (e.g., 4-bromo-3-ethyl-1,1'-biphenyl or 3-ethyl-4'-iodo-1,1'-biphenyl) with a terminal alkyne such as ethynylbenzene or a protected version thereof.

Optimization Strategies for Palladium-Catalyzed Ethynylation.numberanalytics.com

Optimizing palladium-catalyzed ethynylation reactions like the Sonogashira coupling is crucial for achieving high yields and selectivity. Key factors that can be adjusted include the choice of palladium catalyst, ligands, copper co-catalyst, base, and solvent.

Catalyst and Ligand Selection: While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are effective, modern research focuses on developing more active and stable catalytic systems. libretexts.org The use of bulky and electron-rich phosphine (B1218219) ligands can enhance the efficiency of the coupling. libretexts.org In some cases, copper-free Sonogashira reactions have been developed, utilizing specific palladium catalysts and reaction conditions to avoid the use of the copper co-catalyst. nih.gov

Reaction Conditions: The choice of base is critical, with amines such as triethylamine (B128534) or diisopropylamine (B44863) commonly employed. organic-chemistry.org The solvent can also influence the reaction outcome, with a range of solvents being suitable depending on the specific substrates. nih.gov Newer procedures have even demonstrated the feasibility of Sonogashira couplings in water, offering a more sustainable approach. organic-chemistry.org

| Parameter | Traditional Conditions | Modern/Optimized Conditions |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | High-turnover catalysts, palladacycles, bulky/electron-rich phosphine ligands |

| Co-catalyst | CuI | Copper-free systems |

| Base | Triethylamine, Diisopropylamine | Mild organic or inorganic bases |

| Solvent | Anhydrous organic solvents | Aqueous media, "green" solvents |

| Temperature | Room temperature to elevated temperatures | Often milder conditions, including room temperature |

Role of Aryl Halide and Terminal Alkyne Precursors in Biphenyl (B1667301) Synthesis.numberanalytics.com

The selection of appropriate precursors is fundamental to the successful synthesis of this compound.

Aryl Halide Precursors: The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Therefore, an aryl iodide or bromide is typically preferred for efficient coupling. For the target molecule, this would mean starting with a biphenyl system already possessing the ethyl group and a halogen at the desired positions. The synthesis of such precursors can be achieved through various methods, including electrophilic aromatic substitution or other cross-coupling reactions to form the initial biphenyl core. For instance, a Suzuki or Negishi coupling could be employed to create the 3-ethyl-1,1'-biphenyl scaffold, followed by halogenation.

Terminal Alkyne Precursors: The terminal alkyne is the other key component. While acetylene (B1199291) itself can be used, it is often more practical to use a protected alkyne, such as trimethylsilylacetylene, to avoid side reactions. libretexts.org Following the coupling reaction, the protecting group can be easily removed to reveal the terminal alkyne. The functional group tolerance of the Sonogashira reaction is broad, allowing for a variety of substituents on the alkyne partner. libretexts.org

Alternative Synthetic Routes to Biphenyl-Ethynyl Systems

While Sonogashira coupling is a dominant strategy, alternative methods exist for constructing the biphenyl-ethynyl framework, offering flexibility in precursor availability and synthetic design.

Conversion from Dibromovinyl Derivatives to Terminal Alkynes.researchgate.net

An alternative approach to installing the terminal alkyne functionality involves the conversion of dibromovinyl derivatives. This method provides a route to terminal alkynes from vicinal dihalides. researchgate.net The synthesis of terminal alkynes can be achieved through the dehydrobromination of 1,1-dibromoalkenes or a mixture of (E/Z)-1-bromoalkenes. researchgate.net A one-pot synthesis of terminal alkynes from 2,3-dibromoalkanoic acids has been developed using microwave irradiation, which proceeds through a debrominative decarboxylation followed by elimination. organic-chemistry.org This strategy could be adapted to a biphenyl system, where a suitable precursor containing a 2,3-dibromoalkyl group is transformed into the desired terminal alkyne.

Utilizing Aromatic Ketones and Enamino-ketones for Substituted Biphenyl Synthesis.wisdomlib.org

A novel methodology for synthesizing substituted biphenyls utilizes aromatic ketones as starting materials. wisdomlib.org This approach involves the Claisen condensation of an aromatic ketone with ethyl formate (B1220265) to produce a hydroxymethylene ketone intermediate. wisdomlib.org This intermediate can then be reacted with a secondary amine, such as pyrrolidine (B122466), to form an enamino-ketone. wisdomlib.org The subsequent reaction of the enamino-ketone with a suitable active methylene (B1212753) compound, like malononitrile, under Knoevenagel condensation conditions, leads to the formation of a substituted biphenyl. wisdomlib.org This method offers a pathway to construct the biphenyl core with various functional groups, which could then be further elaborated to introduce the ethynyl (B1212043) group. For the synthesis of this compound, one could envision starting with an appropriately substituted aromatic ketone that would lead to the desired ethyl-substituted biphenyl ring. The ethynyl group could then be introduced in a subsequent step, for instance, through functional group transformation of a cyano or other suitable group introduced during the biphenyl synthesis.

| Starting Material | Intermediate(s) | Key Reactions | Final Product |

| Aromatic Ketone | Hydroxymethylene ketone, Enamino-ketone | Claisen Condensation, Enamine formation, Knoevenegal Condensation | Substituted Biphenyl |

Cadiot–Chodkiewicz Procedures for Conjugated Polyalkyne Architectures

The Cadiot–Chodkiewicz coupling is a powerful and widely utilized reaction for the synthesis of unsymmetrical 1,3-diynes and more complex conjugated polyynes. rsc.orgrsc.org This cross-coupling reaction involves a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of an amine base. wikipedia.org The reaction proceeds via the deprotonation of the terminal alkyne to form a copper(I) acetylide, which then reacts with the haloalkyne to create a new carbon-carbon bond between two sp-hybridized carbon atoms. wikipedia.org

For a molecule like this compound, which contains a terminal alkyne, the Cadiot–Chodkiewicz reaction serves as a critical tool for extending its conjugation. It allows for the precise construction of larger polyalkyne architectures where the biphenyl unit acts as a defined building block. This is particularly valuable in the synthesis of advanced organic materials where electronic and optical properties are paramount. rsc.org

The general scheme for extending this compound using this method would involve its reaction with a suitable 1-bromoalkyne, as shown below:

Figure 1: General scheme of a Cadiot–Chodkiewicz coupling using this compound as the terminal alkyne component to form an unsymmetrical diyne.

The efficiency and selectivity of the coupling can be influenced by several factors, including the choice of catalyst, base, solvent, and the potential use of ligands. While the classic conditions often suffice, modern protocols have introduced modifications to improve yields and minimize the common side reaction of homocoupling. rsc.orgnih.gov For instance, the use of phosphine-based ligands or co-solvents like methanol, ethanol, or THF can enhance substrate solubility and reaction efficiency. rsc.org

The following table summarizes typical conditions employed in Cadiot–Chodkiewicz reactions for the synthesis of unsymmetrical diynes from arylacetylenes.

| Catalyst | Base | Solvent(s) | Ligand (Optional) | Typical Substrates | Reference |

| Copper(I) bromide (CuBr) | Piperidine, Ethylamine | Methanol, THF | None | Terminal alkyne, 1-Bromoalkyne | wikipedia.org |

| Copper(I) iodide (CuI) | Potassium carbonate (K₂CO₃) | Ethanol | Tris(o-tolyl)phosphine | Arylacetylene, 1-Bromoalkyne | rsc.org |

| Copper(I) iodide (CuI) | Piperidine | THF, Piperidine | (Ph₃P)₂PdCl₂ (co-catalyst) | Arylethynyl silane, Bromoalkyne | nih.gov |

| Copper(I) salt | Amine Base | DMF, Ethanol | None | Terminal alkyne, 1-Haloalkyne | rsc.org |

Regioselective and Stereoselective Synthesis Considerations for Ethynyl Biphenyls

The synthesis of a specifically substituted molecule like this compound requires precise control over the placement of functional groups (regioselectivity) and, where applicable, the spatial orientation of atoms (stereoselectivity).

Regioselective Considerations

Regioselectivity in this context refers to the specific 3- and 4'- substitution pattern on the biphenyl core. This is not typically achieved by direct substitution on a pre-existing biphenyl molecule, but rather is determined by the choice of precursors in a cross-coupling reaction. nih.gov The Suzuki-Miyaura and Negishi cross-coupling reactions are among the most effective methods for forming the C-C bond between the two aryl rings with high regiochemical control. nih.gov

Two primary retrosynthetic pathways can be envisioned for the biphenyl core:

Pathway A: Coupling of a (3-ethylphenyl)boronic acid with a 4-substituted halobenzene, such as 1-bromo-4-ethynylbenzene (B14332) or a precursor like 1-bromo-4-iodobenzene.

Pathway B: Coupling of a (4-ethynylphenyl)boronic acid (or its synthetic equivalent) with a 3-substituted halobenzene, such as 1-bromo-3-ethylbenzene.

The ethynyl group can be present on one of the coupling partners or, more commonly, introduced at a later stage. For example, a precursor such as 4'-bromo-3-ethyl-1,1'-biphenyl could be synthesized first, followed by a Sonogashira coupling with a protected acetylene source to install the ethynyl group at the 4'-position. researchgate.net This strategic delay often prevents potential complications with the sensitive alkyne functionality during the initial biphenyl-forming reaction.

Stereoselective Considerations

Stereoselectivity in biphenyl chemistry is dominated by the phenomenon of atropisomerism . youtube.com Atropisomers are stereoisomers that result from hindered rotation around a single bond. In biphenyls, this occurs when large, bulky substituents are placed at the ortho-positions (positions 2, 2', 6, and 6'). youtube.com The steric hindrance between these groups restricts free rotation around the C1-C1' bond, causing the molecule to become chiral and exist as non-superimposable mirror images (enantiomers). youtube.com

In the case of This compound , the substituents are located at the meta (position 3) and para (position 4') positions. There are no bulky groups in the ortho-positions to act as obstacles to rotation. Therefore, the energy barrier to rotation around the central C-C single bond is low, and the molecule undergoes free rotation at room temperature. youtube.com

As a result:

this compound is an achiral molecule.

It does not exhibit atropisomerism or form stable, isolable enantiomers.

Stereoselective synthesis with respect to the biphenyl axis is not a relevant consideration for this specific compound.

While stereoselectivity is not a factor for the parent compound, it would become a critical consideration for derivatives of this compound that feature additional bulky substituents at one or more ortho-positions.

Mechanistic Investigations and Reaction Pathways of Ethynyl Biphenyl Systems

Reactivity of the Terminal Alkyne Moiety on Biphenyl (B1667301) Scaffolds

The terminal alkyne group, a prominent feature of molecules like 3-Ethyl-4'-ethynyl-1,1'-biphenyl, is a hub of chemical reactivity. beilstein-journals.orgyoutube.com Its electron-rich triple bond and acidic terminal proton make it susceptible to a variety of transformations, including nucleophilic additions, cyclizations, and coupling reactions. beilstein-journals.orgyoutube.comyoutube.com

Terminal alkynes, especially when activated by conjugation with electron-withdrawing groups, are excellent Michael acceptors for nucleophilic additions. researchgate.netbham.ac.ukresearchgate.net This reactivity is a cornerstone of organic synthesis, allowing for the formation of new carbon-heteroatom and carbon-carbon bonds. The 1,4-conjugate addition of nucleophiles to activated alkynes is a historically significant transformation, though its efficiency can be highly dependent on specific reaction conditions. researchgate.net

The acetylide anion, formed by the deprotonation of a terminal alkyne, is a potent nucleophile capable of participating in both substitution and addition reactions. libretexts.org The stability of the acetylide anion, with its lone pair of electrons residing in an sp-hybridized orbital, is a key factor in its formation and reactivity. libretexts.org This nucleophilicity can be harnessed in reactions with various electrophiles.

In the context of biphenyl systems, the electronic nature of the biphenyl rings can influence the reactivity of the alkyne. Electron-donating or -withdrawing substituents on the biphenyl scaffold can modulate the electron density of the triple bond, thereby affecting the rate and regioselectivity of nucleophilic attack.

Research into the nucleophilic addition to activated alkynes has revealed several key trends:

Substrate Effects: The nature of the activating group and the substituents on the alkyne and nucleophile play a crucial role in determining the reaction outcome. bham.ac.uk

Solvent and Catalyst Effects: The choice of solvent and the presence of a catalyst can significantly impact the reaction rate and selectivity. bham.ac.uk

The following table summarizes representative examples of nucleophilic additions to activated alkynes.

The ethynyl (B1212043) group on a biphenyl scaffold provides a versatile handle for constructing polycyclic aromatic systems through cyclization reactions. These transformations can be either intramolecular, involving the reaction of the alkyne with another functional group on the same molecule, or intermolecular, where the ethynyl biphenyl reacts with a separate molecule.

Intramolecular Cyclizations:

Iodine monochloride (ICl) has been shown to induce the intramolecular cyclization of 2-(arylethynyl)biphenyls to produce substituted polycyclic aromatic iodides in good yields. nih.gov This reaction proceeds even with a variety of electron-donating or electron-withdrawing groups on the aryl substituent. nih.gov Similarly, 1-[4'-methoxy(1,1'-biphenyl)2-yl]alkynones undergo an ICl-induced intramolecular electrophilic cyclization to form novel spiroconjugated compounds. nih.gov

In a different approach, the base-catalyzed intramolecular cyclization of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates leads to the formation of benz[f]isoindoline derivatives. rsc.org The proposed mechanism involves the formation of an allenic intermediate, followed by an intramolecular Diels-Alder reaction. rsc.org

Intermolecular Cyclizations:

Ethynyl biphenyls can also participate in intermolecular cyclization reactions. For example, ruthenium catalysts have been employed for the oxidative annulation of alkynes with acrylamides to synthesize 2-pyridones. acs.org This methodology is compatible with a range of substituted acrylamides and alkynes, demonstrating high regioselectivity with unsymmetrically substituted alkynes. acs.org

The terminal C-H bond of an alkyne is amenable to a variety of coupling reactions, allowing for the construction of more complex molecular architectures. beilstein-journals.org These reactions can be broadly categorized as homo-coupling, where two identical terminal alkynes are coupled, and cross-coupling, where a terminal alkyne is coupled with a different partner.

Homo-coupling:

The Glaser-type homo-coupling of terminal alkynes is a well-established method for the synthesis of symmetric 1,3-diynes. researchgate.net This reaction is typically catalyzed by copper salts in the presence of an oxidant. researchgate.net Ethyl lactate (B86563) has been identified as a green and efficient solvent for these reactions. researchgate.net Furthermore, nano-CuFe2O4 has been developed as a magnetically separable and reusable catalyst for the homo-coupling of terminal alkynes.

Cross-coupling:

Cross-coupling reactions of terminal alkynes provide access to unsymmetrical products and are of great synthetic utility. The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction, is a prominent example used to couple terminal alkynes with aryl or vinyl halides. beilstein-journals.org Variations of this reaction that operate in the absence of a palladium co-catalyst are known as the Castro-Stephens reaction. beilstein-journals.org

Recent advancements have focused on developing more atom-economical cross-coupling methods that avoid the need for pre-functionalized starting materials. nih.gov One such strategy involves the palladium-catalyzed cross-coupling of a terminal donor alkyne with an internal acceptor alkyne to produce 1,3-enynes with high regio- and stereoselectivity. nih.gov

The following table provides a summary of representative coupling reactions of terminal alkynes.

C-H Functionalization Strategies in Biphenyl Chemistry

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis and modification of complex molecules, including biphenyls. researchgate.netacs.org This approach avoids the need for pre-functionalization of the biphenyl scaffold, which is often a multi-step process. rsc.org

A significant challenge in C-H functionalization is controlling the site-selectivity of the reaction. researchgate.net To address this, various directing groups have been developed to guide the catalyst to a specific C-H bond. The nitrile group has proven to be a particularly effective directing group for the remote meta-C-H functionalization of biphenyl derivatives. nih.govnih.govacs.orgacs.orgnih.gov

The nitrile group can be readily converted into a variety of other functional groups, such as amines, acids, and amides, making it a synthetically versatile handle. nih.govnih.gov This allows for the diversification of the functionalized biphenyl products. Both aromatic and aliphatic nitrile templates have been successfully employed for the meta-selective olefination and acetoxylation of biphenyls. acs.orgacs.orgnih.gov

Key findings in nitrile-directed C-H functionalization of biphenyls include:

The development of a simple and efficient method for the meta-C-H olefination, acetoxylation, and iodination of biaryl compounds using a nitrile directing group. nih.gov

The use of removable and recyclable aliphatic nitrile templates for the distal C-H functionalization of biphenyl scaffolds. acs.orgacs.orgnih.gov

The ability to perform bis-olefination in a one-pot, sequential manner. acs.orgacs.org

The development of effective catalytic systems is paramount for successful C-H functionalization. In the context of biphenyl chemistry, palladium-based catalysts have been extensively studied. nih.gov

Pd-Ag Catalytic Systems:

The combination of palladium and silver has been shown to be a potent catalytic system for C-H functionalization. researchgate.netacs.org While silver salts are often used as oxidants or halide scavengers in palladium catalysis, recent studies have shown that silver can also participate in the C-H activation step. acs.org

DFT computational studies have revealed that a ligand-containing Pd-Ag heterodimeric transition state is responsible for the meta-selectivity observed in the nitrile-directed C-H functionalization of biphenyls. nih.govnih.gov This bimetallic catalysis approach, where silver performs the C-H activation and palladium facilitates the cross-coupling, has been successfully applied to the direct arylation of fluoroarene derivatives. acs.org

The Role of 2-Pyridone Ligands:

Ligands play a critical role in modulating the reactivity and selectivity of transition metal catalysts. researchgate.net In the realm of biphenyl C-H functionalization, 2-pyridone ligands have emerged as powerful tools. nih.govnih.govnih.gov

Substituted 2-pyridone ligands have been found to be crucial for assisting in the cleavage of the meta-C-H bond in a concerted metalation-deprotonation (CMD) process. nih.govnih.gov The aromatic skeleton of the 2-pyridone ligand is thought to stabilize the Pd-Ag dimeric bridge, thereby enhancing both the reactivity and selectivity of the C-H functionalization reaction. nih.gov The versatility of the 2-pyridone ligand platform stems from the ability to tune its electronic and steric properties through functionalization of the pyridone ring. rsc.org

Table of Mentioned Compounds

Control of Reaction Pathways via Oxygen Species in Alkyne Chemistry

The interaction of alkynes with molecular oxygen or other oxygen-containing species can lead to a diverse array of products, and controlling the reaction pathway is a significant challenge. In the context of ethynyl biphenyl systems, the presence of oxygen can initiate radical reactions or participate in oxidative cyclizations.

Research into the biosynthesis of alkyne-containing natural products has revealed that some enzymes, such as certain fatty acid desaturases, can catalyze the oxidation of an alkene to an alkyne. nih.gov This process requires the activation of molecular oxygen by a metal center within the enzyme. nih.gov While not directly involving an ethynyl biphenyl, this highlights a biological precedent for controlled alkyne formation through oxidation.

In synthetic chemistry, the role of oxygen is often less controlled and can lead to complex product mixtures. However, recent advancements have demonstrated that oxygen can be used as a reagent in a controlled manner. For instance, in certain transition metal-catalyzed reactions, oxygen can act as an oxidant to regenerate the active catalyst or participate directly in the formation of new bonds. The specific outcomes are highly dependent on the reaction conditions, including the catalyst, solvent, and temperature.

Gold(I)-Catalyzed Activation of Alkynes for Construction of Molecular Complexity

Gold(I) catalysts have emerged as powerful tools for the activation of alkynes towards nucleophilic attack. The high affinity of gold(I) for the carbon-carbon triple bond of ethynyl biphenyls facilitates a range of transformations, leading to the construction of complex molecular architectures.

The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, which renders the triple bond more electrophilic and susceptible to attack by a wide range of nucleophiles. This can lead to various intramolecular and intermolecular reactions, including:

Cyclization Reactions: Gold(I) catalysis can promote the cyclization of ethynyl biphenyls bearing a suitably positioned nucleophile, leading to the formation of new ring systems.

Addition Reactions: A variety of nucleophiles, including water, alcohols, and amines, can add across the activated alkyne, yielding functionalized vinyl biphenyl derivatives.

Rearrangements: Gold(I) catalysis can also induce complex skeletal rearrangements, providing access to novel molecular scaffolds.

The choice of ligands on the gold(I) center and the reaction conditions can significantly influence the reaction pathway and the stereochemical outcome of the products.

Data on Related Ethynyl Biphenyl Compounds

While no data exists for "this compound," the following tables provide information on the closely related compounds "4-Ethyl-4'-ethynyl-1,1'-biphenyl" and the parent compound "4-Ethynyl-1,1'-biphenyl." This data is provided for comparative context.

Table 1: Properties of 4-Ethyl-4'-ethynyl-1,1'-biphenyl

| Property | Value |

| CAS Number | 477587-89-6 |

| Molecular Formula | C₁₆H₁₄ |

| Physical Form | Solid or Semi-solid |

| Purity | 95-97% |

| Storage Temperature | 2-8°C or Ambient |

This data is compiled from multiple chemical supplier sources. sigmaaldrich.commdpi.com

Table 2: Properties of 4-Ethynyl-1,1'-biphenyl (B107389)

| Property | Value |

| CAS Number | 29079-00-3 |

| Molecular Formula | C₁₄H₁₀ |

| Molecular Weight | 178.23 g/mol |

| Melting Point | 88-91 °C |

| Physical Form | Solid |

This data is compiled from multiple chemical supplier and database sources. chemscene.comalchempharmtech.comsigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation of Ethynyl (B1212043) Biphenyls

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic compounds. numberanalytics.comresearchgate.net It provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule. numberanalytics.comresearchgate.net For ethynyl biphenyls, NMR is indispensable for confirming the successful synthesis and for the detailed characterization of the molecular framework.

Advanced NMR Methods for Complex Organic Molecules (e.g., HPLC-NMR)

For the analysis of complex mixtures or to obtain pure samples for detailed structural elucidation, hyphenated techniques like High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) are invaluable. nih.govcreative-biostructure.com HPLC first separates the components of a mixture, and the eluent is then directly transferred to an NMR spectrometer for analysis. nih.gov This allows for the acquisition of NMR data for individual compounds within a mixture without the need for laborious isolation procedures. nih.gov This is particularly useful in reaction monitoring or in the analysis of natural product extracts where multiple, structurally related compounds may be present. nih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. This precision allows for the determination of the elemental formula of a molecule, as the exact mass of each element is unique. For 3-Ethyl-4'-ethynyl-1,1'-biphenyl (C₁₆H₁₄), HRMS can confirm its molecular formula by matching the experimentally measured mass to the calculated exact mass (206.1096 g/mol ). nih.gov This is a critical step in confirming the identity of a newly synthesized compound. mdpi.com HRMS is a standard technique for the analysis of polychlorinated biphenyls (PCBs) and other biphenyl (B1667301) derivatives. nih.govresearchgate.netnih.gov

Hyphenated MS Techniques (e.g., GC-MS, LC-MS/MS) for Mixture Analysis

Similar to HPLC-NMR, hyphenated mass spectrometry techniques combine a separation method with mass analysis, making them ideal for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds like many biphenyl derivatives. researchgate.netnih.gov The sample is vaporized and separated on a GC column before being introduced into the mass spectrometer. GC-MS is widely used for the analysis of polychlorinated biphenyls (PCBs) in environmental samples. thermofisher.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS is the preferred method. scielo.br The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity and structural information. In an MS/MS experiment, a specific ion from the first mass spectrometer is selected, fragmented, and the resulting fragment ions are analyzed in a second mass spectrometer. mdpi.com This technique is particularly powerful for identifying specific compounds in complex matrices. rsc.org

Vibrational Spectroscopy for Functional Group and Conformational Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.comyoutube.com These techniques are highly effective for identifying the functional groups present in a molecule and can also provide insights into its conformational properties. mdpi.comscirp.org

IR and Raman spectroscopy are complementary techniques. spectroscopyonline.comtriprinceton.org Generally, vibrations that cause a significant change in the dipole moment of the molecule are strong in the IR spectrum, while vibrations that cause a significant change in the polarizability of the molecule are strong in the Raman spectrum. triprinceton.orgillinois.edu

For this compound, key vibrational modes that can be observed include:

C-H stretching vibrations of the ethyl group and the aromatic rings.

C≡C stretching vibration of the ethynyl group, which typically appears as a sharp, weak to medium band in the IR spectrum.

≡C-H stretching vibration of the terminal alkyne, which is a characteristic sharp band in the IR spectrum.

C=C stretching vibrations within the aromatic rings.

Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern of the aromatic rings.

The torsional angle between the two phenyl rings in biphenyl and its derivatives can be influenced by substitution, and vibrational spectroscopy can sometimes provide information about this conformational aspect. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| Alkyl C-H (ethyl) | Stretch | 2850 - 2960 | Medium to Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Alkyne C≡C | Stretch | 2100 - 2140 | Weak to Medium (IR), Strong (Raman) |

| Alkyne ≡C-H | Stretch | ~3300 | Sharp, Medium (IR) |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Strong |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and probing the vibrational modes within a molecule. In the context of this compound and its derivatives, IR spectroscopy offers valuable information about the characteristic vibrations of the biphenyl core, the ethyl substituent, and the ethynyl group.

The IR spectrum of biphenyl, the parent structure, displays characteristic peaks corresponding to C-H stretching, C-C stretching, and ring deformation vibrations. researchgate.netnist.govchemicalbook.com The introduction of an ethyl group at the 3-position and an ethynyl group at the 4'-position introduces new vibrational modes that can be distinctly identified.

Key vibrational frequencies for ethynyl-containing aromatic compounds are well-documented. The C≡C stretching vibration of a terminal alkyne typically appears as a sharp, weak to medium band in the region of 2100-2140 cm⁻¹. The ≡C-H stretching vibration is observed as a strong, sharp peak around 3300 cm⁻¹. nist.gov For instance, in 4-ethynyl-1,1'-biphenyl (B107389), these characteristic peaks would be prominent features in its IR spectrum.

The presence of the ethyl group introduces additional C-H stretching vibrations for the methyl and methylene (B1212753) groups in the 2850-3000 cm⁻¹ region, as well as C-H bending vibrations at lower frequencies. The substitution pattern on the biphenyl rings also influences the positions and intensities of the aromatic C-H out-of-plane bending vibrations, which are sensitive to the positions of the substituents.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Ethynyl (C≡C) | Stretching | 2100 - 2140 | Weak to Medium, Sharp |

| Ethynyl (≡C-H) | Stretching | ~3300 | Strong, Sharp |

| Aromatic (C-H) | Stretching | 3000 - 3100 | Variable |

| Alkyl (C-H) | Stretching | 2850 - 3000 | Medium to Strong |

| Aromatic (C=C) | Ring Stretching | 1400 - 1600 | Variable |

| Aromatic (C-H) | Out-of-plane Bending | 650 - 900 | Strong |

Raman Spectroscopy for Complementary Vibrational Insights

Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy, providing information about molecular vibrations based on changes in polarizability. For non-polar bonds and symmetric vibrations, Raman scattering is often more intense than the corresponding IR absorption.

In the analysis of biphenyl derivatives, Raman spectroscopy is particularly useful for characterizing the C-C stretching vibrations of the aromatic rings and the inter-ring C-C bond. researchgate.net The Raman spectra of biphenyl and its derivatives have been studied under various conditions, including high pressure, revealing insights into intermolecular interactions and conformational changes. nih.gov

For this compound, the C≡C stretching vibration of the ethynyl group, which is often weak in the IR spectrum, can give rise to a strong signal in the Raman spectrum due to the high polarizability of the triple bond. This makes Raman spectroscopy an excellent tool for confirming the presence and integrity of the ethynyl functionality. Furthermore, the symmetric breathing modes of the phenyl rings are typically prominent in the Raman spectrum, and their frequencies can be sensitive to the nature and position of the substituents.

Comparative studies of the Raman spectra of different isomers of substituted biphenyls have demonstrated the technique's ability to distinguish between them based on subtle shifts in vibrational frequencies. researchgate.net This highlights the potential of Raman spectroscopy for the detailed structural characterization of specific isomers like this compound.

Vibrational Circular Dichroism (VCD) for Stereochemical and Conformational Studies

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org It provides detailed three-dimensional structural information, making it an invaluable tool for determining the absolute configuration and predominant conformations of chiral molecules in solution. wikipedia.orgrsc.org

While this compound itself is not chiral, the principles of VCD are highly relevant to the study of chiral derivatives of biphenyls. The biphenyl scaffold can exhibit atropisomerism if rotation around the inter-ring single bond is restricted, for example, by bulky ortho substituents. In such cases, the two enantiomeric conformers can be distinguished using VCD spectroscopy. nih.gov

The application of VCD involves comparing the experimental spectrum with quantum chemical calculations of the predicted spectra for the different possible stereoisomers. nih.govethz.ch This comparison allows for the unambiguous assignment of the absolute configuration. nih.gov VCD has been successfully used to determine the stereochemistry of a wide range of natural products and pharmaceutical compounds. rsc.orgnih.gov

For complex and flexible molecules, conformational searching and Boltzmann averaging of the calculated spectra of different conformers are necessary to obtain a theoretical spectrum that accurately represents the experimental data. ethz.ch The sensitivity of VCD to subtle conformational changes makes it a powerful probe of the solution-state structure of flexible molecules. acs.org

Electronic Spectroscopy and Optical Properties

The electronic properties of this compound and its derivatives are of significant interest due to their potential applications in materials science, particularly in the field of liquid crystals and organic electronics.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, providing information about the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The absorption of UV or visible light promotes an electron from a lower energy orbital to a higher energy orbital.

The UV-Vis spectrum of biphenyl is characterized by a strong absorption band around 250 nm, which is attributed to a π→π* transition. youtube.com The position and intensity of this band are sensitive to the substitution pattern on the biphenyl rings. The introduction of an ethynyl group, which extends the π-conjugated system, typically leads to a red shift (a shift to longer wavelengths) of the absorption maximum. This is because conjugation decreases the HOMO-LUMO energy gap. libretexts.org

For this compound, the extended conjugation provided by the ethynyl group is expected to result in an absorption maximum at a longer wavelength compared to unsubstituted biphenyl. The ethyl group, being an alkyl substituent, has a smaller effect on the electronic transitions compared to the ethynyl group. The solvent in which the spectrum is recorded can also influence the position of the absorption bands. libretexts.org

| Transition Type | Typical Molar Absorptivity (ε) | Effect of Solvent Polarity | Example Chromophore |

|---|---|---|---|

| π→π | 1,000 - 10,000 | Red shift (to longer λ) | Aromatic rings, alkynes |

| n→π | 10 - 1,000 | Blue shift (to shorter λ) | Carbonyls, nitro compounds |

| σ→σ* | <1,000 | Little effect | Alkanes |

Photoluminescence and Birefringence Studies of Ethynyl Biphenyl Derivatives

Many conjugated organic molecules, including ethynyl biphenyl derivatives, exhibit photoluminescence, which is the emission of light after absorbing photons. This property is the basis for their use in applications such as organic light-emitting diodes (OLEDs). The fluorescence spectrum, which is a type of photoluminescence, provides information about the energy difference between the first excited singlet state and the ground state.

The introduction of an ethynyl group into the biphenyl structure can enhance photoluminescence efficiency and tune the emission color. The extended π-conjugation can lead to a smaller energy gap, resulting in emission at longer wavelengths.

Birefringence is an optical property of a material where the refractive index depends on the polarization and propagation direction of light. doitpoms.ac.uk This property is crucial for the functioning of liquid crystal displays (LCDs). Nematic liquid crystals, which are composed of rod-like molecules, exhibit significant birefringence. researchgate.net

Ethynyl biphenyl derivatives are important components of many liquid crystal mixtures due to their high birefringence, which arises from their rigid, elongated molecular shape and the high polarizability of the π-conjugated system. aps.org The presence of the ethynyl group, in particular, contributes to the high polarizability anisotropy, which is a key factor for achieving high birefringence. ucf.edu The ethyl group in this compound can influence the mesophase behavior and melting point of the liquid crystal mixture.

X-ray Crystallography for Solid-State Structural Determination of Biphenyl Derivatives

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com It provides accurate information about bond lengths, bond angles, and intermolecular interactions in the solid state.

For biphenyl and its derivatives, X-ray crystallography has been instrumental in determining the dihedral angle between the two phenyl rings. In the solid state, the conformation of the biphenyl molecule is influenced by crystal packing forces. utah.eduresearchgate.net While biphenyl is twisted in the gas phase, it can be planar or nearly planar in the crystalline state, depending on the temperature and the presence of substituents. utah.eduwikipedia.org

The crystal structure of a derivative like this compound would reveal the precise conformation of the molecule in the solid state, including the orientation of the ethyl and ethynyl groups relative to the biphenyl core. This information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material, such as its liquid crystalline behavior or its solid-state packing. The analysis of intermolecular interactions, such as π-π stacking and C-H···π interactions, can also provide insights into the forces that govern the crystal packing.

Computational Chemistry and Theoretical Studies

Conformational Analysis of Biphenyl-Ethynyl Derivatives

The conformation of biphenyl (B1667301) derivatives, including 3-Ethyl-4'-ethynyl-1,1'-biphenyl, is primarily determined by the dihedral angle between the two phenyl rings. This angle results from a delicate balance of competing electronic and steric effects.

Interplay of Aromatic Stabilization and Steric Repulsion

The conformation of biphenyl systems is governed by two main opposing forces: aromatic stabilization and steric repulsion. stackexchange.com

Aromatic Stabilization: Electron delocalization across the π-systems of the two phenyl rings favors a planar conformation where the dihedral angle is 0°. This coplanarity allows for maximum overlap of the p-orbitals, leading to a more stable, conjugated system.

Steric Repulsion: Repulsive forces between atoms or groups on adjacent rings, particularly those in the ortho positions, lead to steric hindrance. wikipedia.org In biphenyl itself, the repulsion between the ortho-hydrogen atoms prevents the molecule from being perfectly planar, resulting in a twisted conformation with a dihedral angle of about 45°. ic.ac.uklibretexts.org For substituted biphenyls, the size of the ortho substituents is a major determinant of the rotational barrier. libretexts.org

Influence of Substituent Pattern on Molecular Conformation

The specific placement and nature of substituents on the biphenyl core significantly dictate the molecule's final three-dimensional shape. libretexts.org

Ortho Substitution: The most dramatic effect on conformation comes from bulky groups at the ortho positions (2, 2', 6, and 6'). Large substituents in these positions create significant steric hindrance that forces the rings to adopt a more perpendicular arrangement to minimize repulsion. wikipedia.org This restricted rotation can be so pronounced that it leads to the existence of stable, isolable rotational isomers known as atropisomers. libretexts.org

Buttressing Effects: A substituent at a meta position can influence the effective size of an adjacent ortho group, a phenomenon known as the "buttressing effect". libretexts.org This can further increase the energy barrier to rotation.

| Substituent Position | Primary Influence | Effect on Dihedral Angle | Example Effect |

|---|---|---|---|

| Ortho | Steric Hindrance | Increases angle (more twisted) | Bulky groups can lead to high rotational barriers and atropisomerism. libretexts.org |

| Meta | Electronic Effects & Buttressing | Indirect influence | Can alter electron density and increase the effective size of ortho groups. libretexts.org |

| Para | Electronic Effects | Minimal direct steric impact | Modifies properties like dipole moment and reactivity. ichem.md |

Solvation Effects on Conformational Preferences

The solvent environment can alter the conformational equilibrium of biphenyl derivatives. rsc.org Implicit solvation models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), are often used in computational studies to account for these effects. github.iochemrxiv.org

Studies have shown that solvent effects can be particularly pronounced for biphenyls bearing charged substituents. rsc.orgresearchgate.net The dielectric constant of the solvent can stabilize or destabilize certain conformations by interacting with the molecule's dipole moment. For instance, a polar solvent might favor a conformation with a larger dipole moment. While this compound is a neutral molecule, specific interactions like hydrogen bonding between the solvent and the ethynyl (B1212043) group's π-system could subtly influence its conformational preference in solution compared to the gas phase. researchgate.net

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful quantum chemical method used extensively to study biphenyl derivatives. ichem.mdichem.md It offers a balance between computational cost and accuracy for predicting a wide range of molecular properties. chemrxiv.org Functionals such as B3LYP are commonly employed, often with corrections for dispersion forces (e.g., B3LYP-D3), as these are crucial for accurately modeling the non-covalent interactions that govern biphenyl conformation. rsc.orgresearchgate.net

Prediction of Electronic Properties (e.g., Molecular Electrostatic Potential, Dipole Moment)

DFT calculations are highly effective for predicting the electronic properties of molecules like this compound.

Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It reveals the charge distribution, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a substituted biphenyl, the MEP would show negative potential (typically colored red) around the π-systems of the rings and the ethynyl group, while positive potential (blue) would be located around the hydrogen atoms. researchgate.net

Dipole Moment: DFT can accurately calculate the magnitude and direction of the molecular dipole moment. For this compound, the substituents are on different rings and are not symmetric, which would result in a net dipole moment. The specific value would depend on the molecule's torsional angle.

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of chemical stability and the energy required for electronic excitation. researchgate.netresearchgate.net DFT studies on similar molecules show how different substituents tune these orbital energies. ichem.md

| Calculated Property | Significance | Relevance to this compound |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Indicates reactive sites for electrophilic and nucleophilic attack. | The ethynyl group and phenyl rings would be key sites of interaction. researchgate.net |

| Dipole Moment | Measures molecular polarity, affecting solubility and intermolecular forces. | Non-zero value expected due to asymmetric substitution. |

| HOMO-LUMO Gap | Relates to chemical reactivity and electronic transition energy. | The ethyl and ethynyl groups will influence the gap, affecting its properties as a potential electronic material. researchgate.net |

Elucidation of Reaction Mechanisms and Transition States

DFT is an invaluable tool for investigating the mechanisms of chemical reactions. nih.gov For derivatives like this compound, this includes studying their synthesis (e.g., via Suzuki-Miyaura cross-coupling) and subsequent reactions. nih.gov

By mapping the potential energy surface of a reaction, DFT calculations can:

Identify Intermediates and Transition States: The geometries and energies of all species along a reaction pathway, including short-lived intermediates and high-energy transition states, can be calculated.

Determine Activation Energies: The energy difference between reactants and transition states gives the activation barrier, which determines the reaction rate.

Evaluate Competing Pathways: When a reaction can proceed through multiple mechanisms, DFT can determine the most energetically favorable pathway. nih.gov For example, in metal-catalyzed cross-coupling reactions, DFT can elucidate the steps of oxidative addition, transmetalation, and reductive elimination. nih.gov It can also be used to understand the stereoselectivity of reactions, such as cycloadditions involving the ethynyl group. researchgate.net

Understanding Selectivity and Reactivity in Functionalization Reactions

Computational chemistry provides powerful tools for understanding and predicting the chemical behavior of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for studying reactivity and selectivity in organic reactions. puce.edu.ec By calculating various electronic indices, the reactivity patterns of reactants can be rationalized and even ranked on theoretical scales that correlate with experimental kinetic data. puce.edu.ecresearchgate.net

For this compound, the ethyl and ethynyl substituents significantly influence the electron distribution across the biphenyl system, thereby dictating its reactivity. The ethyl group at the 3-position is an electron-donating group (EDG), which increases the electron density of the phenyl ring it is attached to. Conversely, the ethynyl group at the 4'-position is an electron-withdrawing group (EWG), which decreases the electron density of its corresponding phenyl ring. This electronic push-pull system creates distinct reactive sites.

The reactivity can be quantified using conceptual DFT descriptors such as the global electrophilicity index (ω) and nucleophilicity index (N). researchgate.netmdpi.com Molecules with electron-withdrawing groups generally exhibit higher electrophilicity. researchgate.net Therefore, the phenyl ring bearing the ethynyl group in this compound would be more susceptible to nucleophilic attack, while the ethyl-substituted ring would be more prone to electrophilic attack.

In functionalization reactions, such as electrophilic aromatic substitution, the directing effects of the substituents are paramount for selectivity. The ethyl group is an ortho-, para-director, activating the ring towards electrophiles. The ethynyl group, while generally deactivating, directs incoming electrophiles to the meta position. These competing influences determine the regioselectivity of further functionalization. Computational studies can model the transition states for various reaction pathways, allowing for the prediction of the most likely products by comparing activation energy barriers. escholarship.org For instance, in cross-coupling reactions, the ethynyl group itself is a key functional handle, readily participating in reactions like the Sonogashira coupling.

Table 1: Predicted Reactivity Descriptors for Substituted Biphenyls

| Descriptor | Influence of Ethyl Group (Ring A) | Influence of Ethynyl Group (Ring B) | Predicted Outcome for Functionalization |

|---|---|---|---|

| Electron Density | Increased (Electron Donating) | Decreased (Electron Withdrawing) | Ring A is nucleophilic; Ring B is electrophilic. |

| Electrophilicity Index (ω) | Lower | Higher | Nucleophiles will preferentially attack Ring B. |

| Nucleophilicity Index (N) | Higher | Lower | Electrophiles will preferentially attack Ring A. |

| Regioselectivity (Electrophilic Attack) | Activation at ortho/para positions | Deactivation, meta-directing | Substitution is favored on the ethyl-substituted ring. |

This table is generated based on established principles of substituent effects in computational chemistry. researchgate.netmdpi.com

Supramolecular Interactions and Crystal Packing Analysis

The arrangement of molecules in the solid state, known as crystal packing, is governed by a subtle interplay of intermolecular interactions. researchgate.net For organic molecules like this compound, these are typically weak, non-covalent forces such as hydrogen bonds, π-π stacking, and C-H···π interactions. researchgate.netnih.gov Computational methods like Hirshfeld surface analysis and energy framework calculations are used to visualize and quantify these interactions, providing insight into the stability of the crystal lattice. mdpi.comresearchgate.net

In the case of this compound, several key interactions would be expected to direct its crystal packing:

π-π Stacking: The two aromatic rings provide extensive π-surfaces capable of interacting with those of neighboring molecules. These interactions are a dominant feature in the packing of many aromatic compounds. nih.gov

C-H···π Interactions: The hydrogen atoms of the ethyl group and the aromatic rings can interact with the electron-rich π-systems of adjacent molecules. researchgate.net

Interactions involving the Ethynyl Group: The terminal alkyne C-H bond can act as a weak hydrogen bond donor, potentially forming C-H···π or C-H···N/O interactions if suitable acceptors are present. The π-system of the triple bond itself can also participate in interactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Biphenyl |

Non Clinical Research Applications in Advanced Materials and Chemical Synthesis

Role in Polymer and Advanced Material Science

The distinct combination of a conjugated biphenyl (B1667301) system and a terminal alkyne group makes 3-Ethyl-4'-ethynyl-1,1'-biphenyl a valuable monomer in the synthesis of high-performance polymers and functional materials.

Precursors for Poly(aryleneethynylene)s and Co-polymers

The terminal ethynyl (B1212043) group is the key functional handle that allows this compound to act as a monomer in the synthesis of Poly(aryleneethynylene)s (PAEs). PAEs are a class of conjugated polymers known for their chemical stability and unique optoelectronic properties. nih.gov The synthesis is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which links the ethynyl group of one monomer to an aryl halide on another, creating a repeating arylene-ethynylene backbone.

The resulting polymers are rigid-rod molecules that can self-assemble into ordered supramolecular structures. nih.gov The incorporation of the 3-ethyl-biphenyl unit influences the solubility and packing of the polymer chains, allowing for fine-tuning of the material's bulk properties. By using this monomer in conjunction with other diethynyl or dihalo-aromatic compounds, a wide range of co-polymers can be synthesized. This co-polymerization strategy is employed to precisely control the polymer's characteristics, such as its mechanical properties, thermal stability, and electronic behavior, for tailored applications. mdpi.com

Components in Organic Optical Materials and Liquid Crystals

The extended π-conjugated system of polymers derived from this compound gives rise to interesting photophysical properties, making them suitable for use in organic optical materials. nih.gov These materials can be highly fluorescent, with emission wavelengths that are sensitive to their environment, a property known as chromism. nih.gov This makes them attractive for use as active transducers in chemical sensors. nih.gov

Furthermore, the rigid, linear structure of these polymers, particularly the poly(para-phenyleneethynylene)s (PPEs), can induce liquid crystalline behavior. nih.gov Depending on the processing conditions and the specific side groups attached to the polymer backbone, these materials can form lyotropic or thermotropic smectic liquid crystal phases. nih.gov The ethyl group on the this compound monomer plays a role in disrupting perfect packing, which can modulate the temperature range and type of liquid crystal phases formed. Related unsubstituted molecules like 4-ethynyl-1,1'-biphenyl (B107389) are recognized as foundational "Liquid Crystal (LC) Blocks". chemscene.com

Applications in Molecular Electronics

The inherent properties of PAEs make them promising candidates for applications in molecular electronics. nih.gov The conjugated backbone of polymers formed from this compound provides a pathway for charge carriers to move along the polymer chain. This charge transport capability is fundamental for the development of organic electronic devices.

The rigid-rod nature of these polymers facilitates the formation of well-ordered thin films, which is crucial for efficient charge transport between polymer chains in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The ability to modify the chemical structure, for instance by introducing the ethyl group, allows for the tuning of the polymer's electronic energy levels (HOMO/LUMO) to better match the work functions of electrodes, thereby improving device performance.

Synthetic Intermediates for Complex Organic Molecules

Beyond polymer science, this compound serves as a valuable intermediate in the multi-step synthesis of elaborate organic molecules, leveraging both its pre-formed biphenyl core and its reactive alkyne functionality.

Building Blocks for Functionalized Biphenyl Structures

This compound is, by its nature, a functionalized biphenyl structure. It can be used as a foundational scaffold to build even more complex molecules. For example, the biphenyl unit can be incorporated into larger systems, such as arylene-ethynylene macrocycles, through a convergent synthetic approach. acs.org The ethyl group provides increased solubility in organic solvents, which is often a practical advantage during synthesis and purification steps. The core biphenyl structure is a common motif in many functional materials and pharmacologically active compounds, making this compound a useful starting material.

Versatile Platforms for Further Chemical Transformations

The terminal alkyne is one of the most versatile functional groups in organic synthesis, opening up a wide array of potential chemical transformations. This reactivity allows the 3-ethylbiphenyl (B36059) moiety to be easily linked to other molecular fragments.

Key reactions involving the ethynyl group include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling with aryl or vinyl halides to form disubstituted alkynes, extending the π-conjugated system.

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a highly efficient and specific method to form a stable triazole ring, linking the biphenyl unit to molecules containing an azide (B81097) group.

Alkynylation Reactions: The compound can act as an alkynylating agent for various heterocyclic compounds. For instance, the parent compound 4-ethynyl-1,1'-biphenyl is used in the C-H alkynylation of indoles and carbazoles. chemicalbook.com

Radical Alkyne Insertion: The ethynyl group can participate in radical-mediated reactions to construct complex cyclic structures, such as coumarin (B35378) derivatives. chemicalbook.com

This synthetic versatility is summarized in the table below.

| Reaction Type | Reagents/Catalysts | Resulting Structure |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I), Base | R-C≡C-Ar' |

| Click Chemistry (CuAAC) | Azide (R-N₃), Cu(I) catalyst | Triazole Ring |

| Alkynylation | Heterocycle, Catalyst | Heterocycle-C≡C-Ar |

| Radical Insertion | Radical Initiator, Substrate | Complex Cyclic Systems |

Catalytic Applications and Ligand Design involving Biphenyl Scaffolds

The biphenyl scaffold is a cornerstone in the design of ligands for transition metal catalysis. The rotational flexibility around the central carbon-carbon bond allows for the creation of chiral environments, which is crucial for asymmetric catalysis. Phosphine-containing biphenyls are particularly effective as ligands in metal-catalyzed reactions like hydroformylation, asymmetric hydrogenation, and allylic alkylation nih.gov.

Research has demonstrated the utility of biphenyl derivatives in various catalytic systems. For instance, N-biphenyl pyrrolidine (B122466) derivatives have been successfully employed as ligands in palladium-catalyzed arylaminations nih.gov. The synthesis of these ligands often involves foundational cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct the core biphenyl structure nih.gov.

Furthermore, the biphenyl framework is integral to the development of catalysts for creating polyaromatic hydrocarbons. These complex structures often exhibit unique electrochemical properties due to the crowded and non-planar arrangement of the phenyl rings nih.gov. The functionalization of the biphenyl core, for instance with fluorine atoms, can also be used to develop catalysts and materials for applications like organic light-emitting diodes (OLEDs) and liquid crystal displays (LCDs) due to their rigidity, chemical stability, and electron-poor nature nih.govacs.org.

Metal-Organic Frameworks (MOFs) also utilize biphenyl-based linkers. For example, a MOF constructed with biphenyl-4,4'-dicarboxylate has been used to encapsulate enzymes, demonstrating the role of the biphenyl scaffold in creating controlled environments for biocatalysis nih.gov.

Table 1: Examples of Biphenyl Scaffolds in Catalysis

| Biphenyl Derivative Type | Catalytic Application | Key Features | Reference |

|---|---|---|---|

| Biphenyl Phosphines | Hydroformylation, Asymmetric Hydrogenation | Chiral environment for stereoselective synthesis | nih.gov |

| N-Biphenyl Pyrrolidines | Palladium-Catalyzed Arylaminations | Efficient ligand for C-N bond formation | nih.gov |

| Polyfluorinated Biphenyls | Precursors for materials with electronic applications | Electron-poor nature, chemical stability | nih.govacs.org |

Exploration in Early-Stage Drug Discovery Scaffolds (Non-Clinical Focus)

The biphenyl scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This versatility makes it a frequent starting point in the design of novel therapeutic agents for a wide range of diseases.

Numerous studies have highlighted the importance of the biphenyl core in developing new drugs. For example, a biphenyl pyrazole (B372694) scaffold has been identified as a dual inhibitor of acetylcholinesterase and tau aggregation, showing potential for the treatment of neurodegenerative diseases nih.gov. In another study, a biphenyl derivative was developed to inhibit the Hsp70-Bim protein-protein interaction, a target in chronic myeloid leukemia acs.org.

The biphenyl structure is also central to the design of small-molecule inhibitors for immune checkpoints like the PD-1/PD-L1 pathway, which is a significant area of cancer immunotherapy research researchgate.netacs.org. The biphenyl moiety often serves as a rigid scaffold to correctly position other functional groups that interact with the target protein blumberginstitute.org.

Furthermore, biphenyl derivatives have been explored as neurokinin receptor antagonists and as modulators of NMDA receptors, indicating their broad applicability in targeting central nervous system disorders bohrium.comnih.gov. The ability to readily modify the biphenyl core allows for the fine-tuning of a compound's pharmacological properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile nih.gov.

Table 2: Biphenyl Scaffolds in Preclinical Drug Discovery

| Target/Disease Area | Type of Biphenyl Scaffold | Reported Activity (Non-Clinical) | Reference |

|---|---|---|---|

| Neurodegenerative Diseases | Biphenyl Pyrazole | Dual inhibition of Acetylcholinesterase and Tau Aggregation | nih.gov |

| Chronic Myeloid Leukemia | Biphenyl Derivative | Inhibition of Hsp70-Bim Protein-Protein Interaction | acs.org |

| Cancer (Immunotherapy) | Biphenyl-based Small Molecules | Inhibition of PD-1/PD-L1 Interaction | researchgate.netacs.org |

| Neurological Disorders | Substituted Biphenyls | Dual NK1/NK2 Receptor Antagonism | nih.gov |

Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies for 4-Ethyl-4'-ethynyl-1,1'-biphenyl and Related Compounds

The synthesis of ethynyl (B1212043) biphenyl (B1667301) derivatives has traditionally relied on established methods like the Sonogashira cross-coupling reaction. ias.ac.inresearchgate.net Future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes.

A recent development showcased the tolerance of 4-Ethyl-4'-ethynyl-1,1'-biphenyl in a mechanochemical, solvent-free deoxygenative alkynylation of heterocyclic N-oxides, affording the corresponding alkynylated pyridine (B92270) product in a 72% yield. acs.org This highlights a move towards greener synthetic methods.

Future synthetic strategies are expected to explore:

C-H Activation: Direct arylation of ethylbenzene (B125841) derivatives with ethynylating agents could provide a more atom-economical route, eliminating the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow processes can offer improved reaction control, scalability, and safety for key steps like Sonogashira couplings.

Novel Catalysts: Exploration of earth-abundant metal catalysts (e.g., iron, copper, nickel) to replace precious metals like palladium in cross-coupling reactions will be a key area of investigation. rsc.orgnih.gov

A comparative table of synthetic methodologies is presented below.

| Methodology | Catalyst/Reagents | Key Advantages | Potential for 4-Ethyl-4'-ethynyl-1,1'-biphenyl |

| Sonogashira Coupling | Pd/Cu catalysts, Aryl halide, Terminal alkyne | High reliability, Good functional group tolerance | Established method for synthesizing ethynyl biphenyls. ias.ac.inresearchgate.net |

| Mechanochemistry | Ball milling, Base (e.g., NaOtBu) | Solvent-free, Reduced waste, Potentially novel reactivity | Proven tolerance of the compound in specific reactions. acs.org |

| Negishi Coupling | Nickel or Palladium catalyst, Organozinc reagent | Strong nucleophile, High reactivity for C-C bond formation | Applicable for creating the biphenyl backbone. nih.gov |

| Suzuki-Miyaura Coupling | Palladium catalyst, Boronic acid/ester | Mild conditions, Commercially available reagents, High stability | A primary method for constructing the biphenyl scaffold before introducing the ethynyl group. nih.gov |

Advanced Functionalization Strategies for Enhanced Selectivity and Efficiency

The terminal alkyne group in 4-Ethyl-4'-ethynyl-1,1'-biphenyl is a versatile handle for a wide array of chemical transformations. numberanalytics.commasterorganicchemistry.com Future research will focus on developing highly selective and efficient methods to functionalize this group, enabling the synthesis of complex molecules with precise stereochemistry.

Stereo-divergent functionalization of alkynes is a significant area of advancement, allowing for the selective formation of either E- or Z-isomers from the same starting material by simply modifying reaction conditions or catalysts. rsc.org For instance, ruthenium and copper-based catalytic systems have demonstrated the ability to control the stereochemical outcome of hydroboration reactions on terminal alkynes. rsc.orgnih.govacs.org

Key future strategies include:

Chemo-divergent Catalysis: Using a single catalyst system that can be tuned to favor different reaction pathways, such as hydroformylation or semi-hydrogenation, by adjusting additives or conditions. rsc.org

Enantioselective Functionalization: The development of chiral catalysts for reactions like asymmetric borylalkylation will allow for the synthesis of chiral derivatives of ethynyl biphenyls. acs.org

Late-Stage Functionalization: Introducing complexity at a late stage in a synthetic sequence is highly desirable. Strategies that allow for the selective functionalization of the terminal alkyne in the presence of other functional groups will be a major focus.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial for the rational design of molecules and materials. weizmann.ac.il For biphenyl derivatives, computational studies are invaluable for understanding their three-dimensional structure, which is largely defined by the twist angle between the phenyl rings. researchgate.net

Computational methods can predict key properties that influence reactivity and material characteristics:

Conformational Analysis: Predicting the most stable conformations and the energy barriers between them. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP): Mapping the electron density to identify sites susceptible to electrophilic or nucleophilic attack. nih.gov